Sabizabulin
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Overview
Description
Sabizabulin is a chemical compound belonging to the group of indole and imidazole derivatives. It was first reported in 2012 by Dalton, Li, and Miller . This compound is being studied as a mitotic inhibitor and chemotherapeutic agent, particularly in castration-resistant metastatic prostate cancer and SARS-CoV-2 (COVID-19) infections . It acts on microtubules, a component of the cytoskeleton, and has shown potential in inhibiting tumor growth and viral replication .
Preparation Methods
The synthesis of Sabizabulin involves several steps, starting with the preparation of the indole and imidazole derivatives. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Sabizabulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sabizabulin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of indole and imidazole derivatives.
Biology: this compound’s ability to inhibit microtubule polymerization makes it a valuable tool for studying cell division and cytoskeletal dynamics.
Medicine: This compound is being investigated as a potential treatment for castration-resistant metastatic prostate cancer and COVID-19 due to its antiviral and anti-inflammatory properties
Mechanism of Action
Sabizabulin exerts its effects by binding to the colchicine binding site on the beta subunit of tubulin and a novel site on the alpha subunit. This binding causes the depolymerization of microtubules and prevents their polymerization . By inhibiting mitotic spindle formation, this compound directly inhibits the mitosis of tumor cells and endothelial cells attempting to form new blood vessels . Additionally, it inhibits the transport of viral particles, including SARS-CoV-2, and the release of pro-inflammatory cytokines .
Comparison with Similar Compounds
Sabizabulin is unique compared to other similar compounds due to its dual antiviral and anti-inflammatory activities. Similar compounds include:
Paclitaxel: A widely used chemotherapeutic agent that also targets microtubules but has different binding sites and mechanisms of action.
Colchicine: Another microtubule inhibitor with a different binding site and clinical applications.
Docetaxel: Similar to paclitaxel, it targets microtubules but has different pharmacokinetic properties.
This compound’s oral bioavailability and ability to overcome P-glycoprotein-mediated resistance make it a promising alternative to these compounds .
Properties
IUPAC Name |
[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGVHOVEXMOLOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332881-26-1 |
Source
|
Record name | Sabizabulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sabizabulin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L1JX37J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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